Ethyl 2-(4-chlorophenyl)-2-cyanoacetate
Overview
Description
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H10ClNO2 It is a derivative of cyanoacetic acid and contains a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 4-chlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Solvents like toluene or dichloromethane are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-chlorophenyl)-2-cyanoacetic acid.
Reduction: 2-(4-chlorophenyl)-2-aminoacetate.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyanoacetate: Lacks the chlorophenyl group, making it less lipophilic.
Methyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-(4-chlorophenyl)-2-cyanoacetamide: Contains an amide group instead of an ester.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and cyano groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYLLIHPJDUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289823 | |
Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15032-43-6 | |
Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15032-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-α-cyanobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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